Conantokin G (free acid)

説明

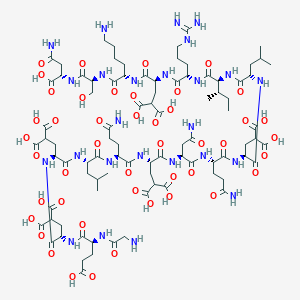

Conantokin G (Con G) is a 17-amino acid peptide derived from the venom of the fish-hunting marine cone snail Conus geographus. It functions as a selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit . Key structural features include five γ-carboxyglutamate (Gla) residues, which are post-translationally modified amino acids critical for its metal-binding properties and structural stability . Unlike other conotoxins, Con G lacks disulfide bonds, relying instead on its Gla residues to mediate conformational changes upon binding divalent cations like Ca²⁺ or Mg²⁺ . These structural transitions enable Con G to adopt an α-helical conformation, essential for its interaction with NMDA receptors .

Its subunit selectivity and competitive mechanism distinguish it from non-selective NMDA antagonists, reducing off-target effects in vivo .

準備方法

Solid-Phase Peptide Synthesis Strategy

Conantokin G is synthesized via solid-phase peptide synthesis (SPPS) using N-(9-fluorenyl)methoxycarbonyl (Fmoc) chemistry, which enables sequential addition of protected amino acids to a resin-bound growing peptide chain . The process involves:

Resin Selection and Initial Amino Acid Loading

-

Resin type : Wang or Rink amide resins are preferred to achieve C-terminal amidation, a feature critical for con-G’s bioactivity . However, for the free acid form, a 2-chlorotrityl chloride resin is employed to yield a free C-terminal carboxyl group .

-

First amino acid coupling : Fmoc-protected asparagine (Asn) is typically anchored via esterification, with a loading capacity of 0.2–0.5 mmol/g .

Iterative Deprotection and Coupling

-

Fmoc removal : 20% piperidine in dimethylformamide (DMF) for 20 minutes .

-

Activation : Amino acids are activated using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF .

-

Gla incorporation : γ-Carboxyglutamate residues are introduced as Fmoc-Gla(OtBu)-OH, where the γ-carboxyl group is protected with a tert-butyl (tBu) group .

Critical Challenges in Gla Residue Incorporation

The five Gla residues in con-G necessitate specialized handling to prevent side reactions and ensure proper folding:

Protection-Deprotection Dynamics

-

γ-Carboxyl protection : Tert-butyl esters shield Gla’s carboxyl groups during synthesis. These are later removed via trifluoroacetic acid (TFA) cleavage, yielding free acid groups .

-

Side-chain interactions : Gla’s dicarboxylic structure increases peptide hydrophilicity, requiring optimized coupling times (90–120 minutes per residue) to ensure >99% efficiency .

Metal Ion Coordination During Folding

-

Ca²⁺-dependent folding : Circular dichroism studies reveal that con-G adopts a helical structure only in the presence of Ca²⁺ ions, which coordinate Gla residues . Folding buffers often include 2 mM CaCl₂ to stabilize the native conformation post-synthesis .

Cleavage and Global Deprotection

The final peptide-resin cleavage is a decisive step for generating the free acid form:

Reagent Formulation

-

Cleavage cocktail : TFA:thioanisole:water:phenol:ethanedithiol (82.5:5:5:5:2.5 v/v) for 2–4 hours at 25°C . This mixture removes tBu protections from Gla and releases the peptide from the resin.

-

Scavengers : Thioanisole and ethanedithiol prevent cation-mediated side reactions, critical for preserving acid-sensitive Gla residues .

Post-Cleavage Processing

-

Ether precipitation : The crude peptide is precipitated in methyl tert-butyl ether (MTBE), centrifuged, and washed to remove organic contaminants .

-

Lyophilization : The pellet is dissolved in 10% acetic acid and lyophilized to a powder .

Purification and Analytical Validation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Gradient : 10–40% acetonitrile (ACN) in 0.1% TFA over 40 minutes at 3 mL/min .

-

Elution profile : Con-G typically elutes at ~25% ACN, with purity assessed by peak symmetry and UV absorption at 220 nm .

Table 1: RP-HPLC Purification Parameters for Conantokin G

| Parameter | Value | Source |

|---|---|---|

| Column | Vydac C₁₈ (250 × 10 mm, 5 µm) | |

| Flow rate | 3 mL/min | |

| Gradient | 10–40% ACN in 40 min | |

| Retention time | ~25% ACN | |

| Purity threshold | >95% |

Mass Spectrometry (MS) Confirmation

-

Matrix-assisted laser desorption/ionization (MALDI-TOF) : Observed m/z = 1,942.8 (calculated for C₈₇H₁₂₈N₂₄O₃₁: 1,943.2) .

Structural and Functional Characterization

Circular Dichroism (CD) Spectroscopy

-

Helicity assessment : CD spectra in 10 mM CaCl₂ show minima at 208 nm and 222 nm, characteristic of α-helical content (30–40%) .

-

Metal dependence : Helicity drops to <10% in Ca²⁺-free buffers, underscoring Gla’s role in structural stabilization .

NMDA Receptor Antagonism Assays

-

Electrophysiology : Con-G inhibits NR2B-containing NMDA receptors with IC₅₀ = 0.8 µM in Xenopus oocyte assays . Activity is abolished if Gla residues are replaced with glutamate .

Comparative Analysis of Synthesis Methods

Table 2: Key Methodological Variations in Con-G Synthesis

| Parameter | Source | Source | Source |

|---|---|---|---|

| Resin | Rink amide | 2-chlorotrityl | Wang resin |

| Gla protection | tBu | tBu | tBu |

| Cleavage time | 2 hr | 4 hr | 3 hr |

| Final purity | 92% | 98% | 95% |

| Yield (crude) | 35% | 50% | 40% |

Recommendations for Optimal Synthesis

-

Resin choice : Use 2-chlorotrityl resin for free acid forms to avoid unintended C-terminal modifications .

-

Gla handling : Extend coupling times for Gla residues to 120 minutes to compensate for steric hindrance .

-

Folding buffer : Include 2 mM CaCl₂ during purification to enhance helicity and bioactivity .

化学反応の分析

Types of Reactions: Conantokin G primarily undergoes interactions with NMDA receptors rather than traditional chemical reactions like oxidation or reduction. Its activity is characterized by its ability to inhibit NMDA-evoked currents in neurons .

Common Reagents and Conditions: The synthesis of Conantokin G involves reagents typical for peptide synthesis, such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA) . The peptide is synthesized under controlled conditions to ensure the correct folding and incorporation of Gla residues .

Major Products Formed: The major product of the synthesis is the Conantokin G peptide itself, which is then purified to achieve high purity suitable for research and potential therapeutic applications .

科学的研究の応用

Binding Characteristics

- Con-G exhibits a four-site calcium binding model, which influences its interaction with NMDARs and contributes to its efficacy as a neuroprotective agent .

- The presence of γ-carboxyglutamic acid residues in its structure enhances its binding affinity to calcium ions, facilitating its biological activity .

Neuroprotective Applications

Research indicates that Con-G has significant neuroprotective effects in various animal models:

- Ischemic Stroke : Studies have shown that administration of Con-G post-ischemia increases levels of Bcl-2, a protein associated with cell survival, while decreasing c-fos levels, suggesting a protective signaling pathway against neuronal apoptosis .

- Neuropathic Pain : In models of neuropathic pain, Con-G has demonstrated analgesic properties by reducing NMDA-mediated increases in intracellular calcium levels without affecting kainate receptor-mediated responses .

- Epilepsy : Con-G has been tested for its anticonvulsant properties, showing promise in reducing seizure severity in animal models .

Clinical Research Insights

Several studies have documented the clinical relevance of Con-G:

- Animal Models : In rodent models, Con-G administration has resulted in favorable outcomes for conditions such as morphine withdrawal and convulsions following seizures .

- Mechanistic Studies : Research has highlighted the differential effects of Con-G on synaptically versus extrasynaptically activated NMDARs, providing insights into its potential therapeutic mechanisms .

Case Studies and Experimental Findings

| Study | Application | Findings |

|---|---|---|

| Barton et al., 2004 | Epilepsy | Demonstrated reduction in seizure severity with Con-G administration. |

| Malmberg et al., 2003 | Neuropathic Pain | Showed analgesic effects in neuropathic pain models. |

| Williams et al., 2003 | Ischemic Stroke | Increased Bcl-2 levels post-ischemia with concomitant decrease in c-fos levels. |

Experimental Techniques

作用機序

Conantokin G exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors, thereby inhibiting NMDA-evoked currents . This competitive antagonism prevents excessive calcium influx into neurons, which is a key factor in excitotoxicity and neuronal damage . The peptide’s interaction with the receptor is both concentration-dependent and reversible .

類似化合物との比較

Other Conantokin Peptides

Conantokin-T (Con-T)

- Source: Conus tulipa venom .

- Structure: 21 amino acids with four Gla residues .

- Activity : NMDA antagonist, but less selective than Con G. Prefers NR2B-containing receptors but lacks the subunit specificity of Con G .

- Key Difference : The extended C-terminal region in Con-T may influence receptor interaction dynamics compared to Con G’s compact structure .

Conantokin-R (Con-R)

- Source: Conus radiatus venom .

- Structure : Similar length to Con G but with distinct Gla distribution.

- Activity : Broader subunit selectivity (NR2B ≈ NR2A > NR2C/NR2D) and superior anticonvulsant efficacy in animal models (IC₅₀ = 350 nM) .

- Therapeutic Advantage: Lower toxicity compared to non-competitive antagonists like MK-801, making it a promising candidate for seizure treatment .

Conantokin-Pr1, -Pr2, -Pr3

- Source: Conus parius venom .

- Structure: 19 amino acids with three Gla residues. Uniquely lack Gla at the 3rd position, replaced by aspartate or 4-trans-hydroxyproline .

- Activity : Structural divergence reduces NMDA receptor affinity compared to Con G, highlighting the importance of Gla positioning .

Non-Conantokin NMDA Antagonists

Ageltoxins (e.g., α-Agatoxins)

- Source: Spider Agelenopsis aperta venom .

- Contrast : Unlike Con G’s Gla-dependent competitive inhibition, ageltoxins physically obstruct the receptor channel .

Ifenprodil and MK-801

- Mechanism: Non-competitive NR2B antagonists (ifenprodil) or channel blockers (MK-801) .

- Limitations : Higher toxicity and broader receptor interactions compared to Con G’s selective competitive action .

Structural and Functional Analysis

Role of Gla Residues

- Gla3 and Gla4 in Con G are indispensable for NMDA antagonism; their substitution with alanine or serine abolishes activity .

- Gla7, Gla10, and Gla14 are less critical but contribute to metal-induced helical stabilization .

Terminal Flexibility

- Con G’s flexible N- and C-termini are essential for receptor engagement, while the central α-helix acts as a structural scaffold . Synthetic analogues with rigidified termini show reduced potency, emphasizing the need for conformational adaptability .

Pharmacological Profiles

| Compound | Source | Length (AA) | Gla Residues | Subunit Selectivity | IC₅₀ (nM) | Mechanism |

|---|---|---|---|---|---|---|

| Conantokin G | Conus geographus | 17 | 5 | NR2B | 480 | Competitive antagonist |

| Conantokin-T | Conus tulipa | 21 | 4 | NR2B (weak selectivity) | N/A | Competitive antagonist |

| Conantokin-R | Conus radiatus | ~17 | 4–5 | NR2B ≈ NR2A | 350 | Competitive antagonist |

| Conantokin-Pr1 | Conus parius | 19 | 3 | Non-selective | N/A | Unknown |

| Ageltoxins | Agelenopsis aperta | Variable | 0 | Pan-NMDA | N/A | Non-competitive blocker |

| Ifenprodil | Synthetic | Small molecule | 0 | NR2B | ~50 | Non-competitive |

| MK-801 | Synthetic | Small molecule | 0 | Pan-NMDA | ~10 | Channel blocker |

Therapeutic Implications

生物活性

Conantokin G (Con-G) is a 17-amino-acid peptide derived from the venom of the marine cone snail, Conus spp. It is recognized for its potent antagonistic effects on N-methyl-D-aspartate receptors (NMDARs), particularly those containing the NR2B subunit. This article reviews the biological activity of Con-G, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

Con-G contains five γ-carboxyglutamic acid (Gla) residues, which are critical for its biological function. These residues facilitate calcium ion binding, contributing to the peptide's structural stability and receptor interaction capabilities. The unique composition and arrangement of amino acids in Con-G enable it to selectively inhibit NMDARs, distinguishing it from other conantokins.

Table 1: Structural Composition of Conantokin G

| Amino Acid Position | Amino Acid | Modification |

|---|---|---|

| 3 | Gla | γ-carboxyglutamic acid |

| 4 | Gla | γ-carboxyglutamic acid |

| 7 | Gla | γ-carboxyglutamic acid |

| 10 | Gla | γ-carboxyglutamic acid |

| 14 | Gla | γ-carboxyglutamic acid |

Con-G acts as a competitive antagonist at NMDARs, specifically targeting the NR2B subunit. Research indicates that Con-G binds to the receptor in a manner that inhibits ion flow through the channel upon NMDA activation. This selectivity for NR2B-containing receptors is significant as it suggests potential therapeutic applications with reduced side effects compared to less selective antagonists.

Key Findings:

- Con-G's inhibition of NMDARs is competitive with respect to glutamate and NMDA .

- The peptide has been shown to have a distinct binding behavior compared to other conantokins like Conantokin-T, which has only one metal binding site .

Therapeutic Potential

The therapeutic implications of Con-G have been explored in various preclinical studies, particularly concerning neuroprotection in conditions such as stroke, neuropathic pain, and epilepsy.

Case Studies:

- Stroke Models : Administration of Con-G in rat models demonstrated a reduction in neurodegeneration and improved neuronal recovery in peri-infarct regions following ischemic stroke .

- Neuropathic Pain : In studies involving neuropathic pain models, Con-G exhibited significant analgesic effects, suggesting its potential as a treatment for chronic pain conditions .

- Epilepsy : Research has indicated that Con-G may reduce seizure activity and protect against neuronal apoptosis during seizures .

Comparative Analysis with Other Conantokins

While other conantokins such as Con-T have shown promise, their broader receptor inhibition profiles may lead to increased side effects. In contrast, Con-G's selective action on NR2B receptors allows for targeted therapeutic strategies.

Table 2: Comparison of Biological Activities

| Peptide | Selectivity | Therapeutic Applications |

|---|---|---|

| Conantokin G | NR2B-selective | Stroke, neuropathic pain, epilepsy |

| Conantokin T | Non-selective | General NMDA antagonism |

Q & A

Basic Research Questions

Q. What are the key structural features of Conantokin G that influence its antagonistic activity at NMDA receptors?

Conantokin G contains 17 amino acids with multiple γ-carboxyglutamate (Gla) residues, which are critical for binding divalent cations (e.g., Mg²⁺ or Ca²⁺) and inducing helical conformational changes. These structural elements enable competitive inhibition of the NR2B subunit of NMDA receptors by occupying the glutamate-binding pocket . Methodologically, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to analyze secondary structure and cation-dependent folding dynamics .

Q. What experimental assays are standard for evaluating Conantokin G’s activity in vitro?

Electrophysiological assays (e.g., patch-clamp recordings) are employed to measure NMDA receptor current inhibition. Competitive binding assays using radiolabeled glutamate or MK-801 can quantify receptor affinity. Additionally, fluorescence-based calcium influx assays in transfected HEK293 cells or primary neurons are common. Ensure proper controls (e.g., NMDA receptor subtype-specific antagonists) to validate selectivity .

Q. How do researchers ensure the purity and stability of synthetic Conantokin G in experimental setups?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and mass spectrometry (MS) are used for quality control. Stability studies involve incubating the peptide in buffers mimicking physiological conditions (pH 7.4, 37°C) and analyzing degradation via HPLC over time. Antioxidants (e.g., DTT) may be added to prevent oxidation of labile residues .

Advanced Research Questions

Q. How can conflicting data on Conantokin G’s efficacy across NMDA receptor subtypes be resolved?

Discrepancies may arise from variations in receptor subunit composition (e.g., NR2A vs. NR2B), expression systems (heterologous vs. native neurons), or cation concentrations. To address this, use isoform-specific transfected cell lines and standardize divalent cation concentrations in assay buffers. Meta-analyses of dose-response curves across studies can identify confounding variables .

Q. What strategies optimize the design of in vivo studies investigating Conantokin G’s neuroprotective effects?

Preclinical models (e.g., rodent ischemic stroke) require careful dosing (intracerebroventricular vs. systemic administration) and pharmacokinetic profiling to account for blood-brain barrier penetration. Employ blinded, randomized protocols with sham controls. Post-hoc histology (e.g., TTC staining for infarct volume) and behavioral assays (e.g., rotarod) are critical for validating outcomes .

Q. How do post-translational modifications (e.g., γ-carboxylation) impact Conantokin G’s functional specificity?

γ-carboxylation is vitamin K-dependent and essential for cation binding. In vitro γ-carboxylation efficiency can be assessed via MS and Edman degradation. Mutagenesis studies (e.g., substituting Gla with Glu) combined with functional assays reveal residue-specific contributions to receptor interaction .

Q. What statistical methods are recommended for analyzing Conantokin G’s dose-dependent effects in electrophysiological data?

Non-linear regression (e.g., Hill equation) is used to calculate IC₅₀ values. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable. Multivariate ANOVA can account for covariates like cell type or batch effects. Open-source tools like Clampfit (pClamp) or Python-based Neuroanalysis packages facilitate reproducible analysis .

Q. How can structural modifications enhance Conantokin G’s stability without compromising receptor selectivity?

Peptide backbone cyclization or D-amino acid substitutions can reduce proteolytic degradation. Computational modeling (e.g., molecular dynamics simulations) predicts structural impacts of modifications, followed by in vitro validation via receptor-binding assays and stability tests .

特性

IUPAC Name |

2-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H137N25O45/c1-7-34(6)61(76(136)102-41(12-10-20-97-88(95)96)62(122)105-47(23-35(77(137)138)78(139)140)68(128)99-40(11-8-9-19-89)63(123)112-54(31-114)75(135)111-53(87(157)158)29-58(94)118)113-74(134)46(22-33(4)5)104-69(129)48(24-36(79(141)142)80(143)144)107-66(126)44(14-17-56(92)116)101-73(133)52(28-57(93)117)110-72(132)50(26-38(83(149)150)84(151)152)108-65(125)43(13-16-55(91)115)100-67(127)45(21-32(2)3)103-70(130)51(27-39(85(153)154)86(155)156)109-71(131)49(25-37(81(145)146)82(147)148)106-64(124)42(15-18-60(120)121)98-59(119)30-90/h32-54,61,114H,7-31,89-90H2,1-6H3,(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,98,119)(H,99,128)(H,100,127)(H,101,133)(H,102,136)(H,103,130)(H,104,129)(H,105,122)(H,106,124)(H,107,126)(H,108,125)(H,109,131)(H,110,132)(H,111,135)(H,112,123)(H,113,134)(H,120,121)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,95,96,97)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBJAZBKZZICDG-QGXIKSNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H137N25O45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2265.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133628-78-1 | |

| Record name | 133628-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。